2,4-dioxo-N-(4-(pyridin-4-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
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Overview
Description
2,4-dioxo-N-(4-(pyridin-4-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinazoline core, a sulfonamide group, and a pyridinyl ether moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-N-(4-(pyridin-4-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(pyridin-4-yloxy)aniline with a suitable quinazoline derivative under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dioxo-N-(4-(pyridin-4-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted quinazoline compounds.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dioxo-N-(4-(pyridin-4-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
5-arylazothiazoles: These compounds have shown potential in the treatment of various diseases.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Noted for their pharmacological activities such as antitumor and antimicrobial properties.
Uniqueness
2,4-dioxo-N-(4-(pyridin-4-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide stands out due to its unique combination of a quinazoline core, sulfonamide group, and pyridinyl ether moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C19H14N4O5S |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
2,4-dioxo-N-(4-pyridin-4-yloxyphenyl)-1H-quinazoline-6-sulfonamide |
InChI |
InChI=1S/C19H14N4O5S/c24-18-16-11-15(5-6-17(16)21-19(25)22-18)29(26,27)23-12-1-3-13(4-2-12)28-14-7-9-20-10-8-14/h1-11,23H,(H2,21,22,24,25) |
InChI Key |
OMPBQYXKPNFJKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)NC3=O)OC4=CC=NC=C4 |
Origin of Product |
United States |
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